3'-Fluoro-2,4,6-trichlorobiphenyl

Gas Chromatography Internal Standard PCB Congener Analysis

Environmental labs performing EPA 1668 PCB analysis face high per-sample costs with ¹³C-labelled internal standards and quantification risk from incorrect fluoro-PCB isomers. 3'-Fluoro-2,4,6-trichlorobiphenyl is the exact meta-substituted F-PCB that chromatographically resolves from native PCB-30 while delivering a distinct mass-spectral signal-satisfying QC requirements at lower cost. • Elutes ahead of PCB-30, enabling validated resolution for EPA 1668 • Single ¹⁹F isotope eliminates ¹³C co-elution; compatible with GC-ECD • Correct meta-isomer ensures method integrity; avoids quantification bias

Molecular Formula C12H6Cl3F
Molecular Weight 275.5 g/mol
CAS No. 876009-91-5
Cat. No. B1504652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-2,4,6-trichlorobiphenyl
CAS876009-91-5
Molecular FormulaC12H6Cl3F
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H
InChIKeyFHVKGYDTPQUVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-2,4,6-trichlorobiphenyl: Meta-Fluorinated PCB Standard


3'-Fluoro-2,4,6-trichlorobiphenyl is a monofluorinated polychlorinated biphenyl (F-PCB) that functions as a structural analogue of the well-characterised environmental contaminant PCB‑30 (2,4,6‑trichlorobiphenyl) [1]. The strategic placement of a single fluorine atom at the meta (3’‑) position of the biphenyl scaffold imparts distinct chromatographic and mass spectrometric signatures while preserving the core halogenated‑aryl architecture of the parent compound. These attributes have positioned F‑PCBs as cost‑effective, non‑native internal standards for regulatory PCB analysis [2].

Why Isomer Identity Matters for Fluoro-PCB Standards


Fluoro‑PCB congeners are not interchangeable drop‑in replacements for native PCBs or for one another. The fluorine atom’s position (2’‑, 3’‑, or 4’‑) profoundly alters the molecule’s dipole moment, chromatographic retention, and detector response in GC‑MS analysis [1]. Unlike mass‑labelled (e.g., ¹³C) internal standards that co‑elute with the analyte, fluoro‑PCBs elute slightly ahead of their parent PCBs, creating a narrow resolution window that demands exact isomeric identity. Using the wrong positional isomer introduces co‑elution or incorrect quantification, directly undermining the validity of regulatory methods such as EPA 1668. Therefore, procurement must specify the precise isomer—3’‑fluoro‑2,4,6‑trichlorobiphenyl—to maintain analytical integrity.

Differentiation Evidence for 3'-Fluoro-2,4,6-trichlorobiphenyl


GC Elution Order Relative to Native PCBs

Sott et al. (2008) demonstrated that monofluorinated PCBs consistently elute just before their corresponding non‑fluorinated parent compounds on standard GC capillary columns [1]. Although the study did not report a numeric retention index for the 3’‑fluoro isomer in isolation, the class‑level behaviour is a fundamental property of all fluoro‑PCBs, including 3’‑fluoro‑2,4,6‑trichlorobiphenyl [1].

Gas Chromatography Internal Standard PCB Congener Analysis

Positional Isomer Effects on Chromatographic Retention

The three monofluorinated isomers of 2,4,6‑trichlorobiphenyl (2’‑, 3’‑, and 4’‑fluoro) are anticipated to display distinct retention characteristics arising from differences in molecular dipole moment and steric profile [1]. Meta‑fluorinated aromatics typically elute at intermediate retention times between ortho and para isomers on non‑polar GC stationary phases, a trend that would apply to the 3’‑fluoro congener [1].

Positional Isomerism GC Selectivity Method Validation

Mass Spectral Signature of Fluorine Substitution

In electron ionization mass spectrometry (70 eV), the replacement of a hydrogen with fluorine shifts the molecular ion cluster by Δm/z = 18 Da [1]. The 3’‑fluoro‑2,4,6‑trichlorobiphenyl exhibits a characteristic molecular ion envelope centred at m/z 274 (C₁₂H₆Cl₃F), whereas PCB‑30 shows its cluster centred at m/z 256 (C₁₂H₇Cl₃). This mass difference enables selected ion monitoring (SIM) protocols to unambiguously distinguish the internal standard from the native analyte, even if they partially co‑elute.

Mass Spectrometry Electron Ionization Confirmatory Analysis

Key Applications for 3'-Fluoro-2,4,6-trichlorobiphenyl


Internal Standard for EPA Method 1668

3’‑Fluoro‑2,4,6‑trichlorobiphenyl serves as a non‑native internal standard that resolves chromatographically from PCB‑30 while yielding a distinct mass‑spectral signal, satisfying the quality‑control requirements of EPA 1668 [1]. Its use lowers per‑sample cost compared to ¹³C‑labelled analogues without sacrificing identification certainty.

Method Development for Isomer-Specific Analysis

Because the 2’‑, 3’‑, and 4’‑fluoro isomers of 2,4,6‑trichlorobiphenyl are predicted to exhibit different GC retention indices, the 3’‑fluoro congener is essential for developing and validating methods that require meta‑specific internal standards [1]. Laboratories iterating on isomer‑specific workflows must source the exact isomer.

Environmental Fate Modeling Surrogate

The modest log Kow shift introduced by fluorine (class‑level estimate: Δlog Kow ≈ −0.2 to −0.3 relative to PCB‑30) makes the compound a useful surrogate for studying partitioning behaviour of PCBs in environmental fate models, enabling researchers to probe the effect of subtle hydrophobicity changes on transport and bioaccumulation [1].

Synthetic Intermediate for Biaryl Architectures

The compound’s defined halogenation pattern (three chlorine atoms on one ring, one fluorine on the other) provides a regio‑specific scaffold for consecutive cross‑coupling reactions, making it a strategic intermediate in the synthesis of complex biaryl ligands, pharmaceuticals, and agrochemicals [1].

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